molecular formula C19H29N3O3 B2411939 6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2189434-05-5

6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2411939
CAS No.: 2189434-05-5
M. Wt: 347.459
InChI Key: FONOHIGWKAFUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a synthetic small molecule of high interest in medicinal chemistry and pharmacology research. With the molecular formula C19H29N3O3 and a molecular weight of 347.46 g/mol, this compound features a complex architecture that includes a dihydropyrimidinone core, a cyclopropyl group, and a piperidine moiety linked to a hydroxyoxane (tetrahydropyran) unit. This specific structural combination suggests potential for diverse biological interactions. Researchers can investigate this molecule as a key scaffold in drug discovery efforts, particularly in the development of novel enzyme inhibitors or receptor modulators. Its properties may make it a valuable candidate for high-throughput screening assays and structure-activity relationship (SAR) studies. The presence of the piperidine and tetrahydropyran rings often contributes to improved pharmacokinetic profiles in drug-like compounds, making this a relevant subject for probing metabolic stability and membrane permeability. This product is provided for Research Use Only (RUO) and is strictly for use in laboratory research. It is not intended for human or veterinary diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

6-cyclopropyl-3-[[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c23-18-11-17(16-1-2-16)20-14-22(18)12-15-3-7-21(8-4-15)13-19(24)5-9-25-10-6-19/h11,14-16,24H,1-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONOHIGWKAFUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4(CCOCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclopropylamine derivative, which undergoes a series of reactions including cyclization, alkylation, and condensation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Anticonvulsant Properties

Research has indicated that SCH 772712 may exhibit anticonvulsant effects. A study published in "Epilepsy Research" highlighted its protective effects against seizures induced by electrical stimulation and pentylenetetrazole (PTZ) in animal models. The findings suggest that further investigation into its mechanism of action could lead to new therapeutic strategies for epilepsy treatment.

Antibacterial Activity

Preliminary studies have shown that derivatives of dihydropyrimidinones, including this compound, possess moderate to strong antibacterial activity against various strains. For instance, compounds similar to SCH 772712 have demonstrated effectiveness against Salmonella typhi and Bacillus subtilis with zones of inhibition ranging from 15 mm to 20 mm.

Anticancer Potential

Dihydropyrimidinone derivatives have been studied for their anticancer properties. Research involving similar compounds has shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation at concentrations above 10 µM.

Future Research Directions

Given the promising biological activities observed in preliminary studies, future research should focus on:

  • Mechanistic Studies : Understanding how SCH 772712 interacts with specific biological targets.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models before considering human trials.
  • Structural Modifications : Investigating how changes to its structure could enhance its pharmacological properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrimidinone derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a nitrogen-containing heterocyclic compound with potential therapeutic applications. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C_{17}H_{24}N_{4}O_{2}
  • Molecular Weight : 320.40 g/mol
  • IUPAC Name : this compound

The compound features a dihydropyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds with similar structures to This compound . For instance, derivatives of pyrimidine have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that certain pyrimidine derivatives exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7) and colon carcinoma (HCT116) .

CompoundCell LineIC50 (μM)
6-Cyclopropyl...MCF-727.3
6-Cyclopropyl...HCT1166.2

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, contributing to their anticancer properties .

Pharmacokinetics and Toxicity

Research on the pharmacokinetics of related compounds indicates that they possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of piperidine and hydroxyl groups enhances solubility and bioavailability . However, detailed toxicity studies specific to 6-Cyclopropyl... are still lacking.

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of pyrimidine derivatives in tumor reduction. For example, a study involving a xenograft model showed significant tumor size reduction after treatment with a similar dihydropyrimidine derivative .

Clinical Implications

While there are no direct clinical trials specifically for 6-Cyclopropyl... , the promising results from related compounds suggest potential applications in treating various cancers. The ongoing research into nitrogen-containing heterocycles continues to highlight their importance in drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to introduce the cyclopropyl and piperidine moieties.
  • Coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura) to link the pyrimidinone core to substituents.
  • Hydroxyl group protection/deprotection strategies for the oxane ring (e.g., using tert-butyldimethylsilyl (TBS) groups) .
    • Optimization : Key parameters include:
  • Temperature control (e.g., maintaining 0–5°C during sensitive steps like cyclopropanation).
  • Catalyst selection (e.g., palladium-based catalysts for coupling reactions).
  • Solvent choice (e.g., dimethylformamide (DMF) for polar intermediates) .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Analytical Techniques :

  • NMR spectroscopy (1H, 13C, and 2D-COSY) to verify substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if crystals are obtainable) to resolve ambiguous structural features .
    • Purity Assessment :
  • HPLC with UV detection (≥95% purity threshold).
  • Thermogravimetric analysis (TGA) to assess thermal stability during storage .

Q. What are the critical stability considerations for this compound under varying storage conditions?

  • Stability Profile :

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Hydrolytic susceptibility : Avoid aqueous buffers with pH < 5 or > 7.
  • Oxidative degradation : Use inert atmospheres (argon/nitrogen) for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • SAR Strategy :

  • Analog synthesis : Modify the cyclopropyl group (e.g., replace with fluorinated rings) or the piperidine-hydroxyloxane moiety (e.g., substitute with morpholine).
  • Bioactivity assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding assays .
    • Key Structural Features and Bioactivity :
Modification Observed Effect Reference
Cyclopropyl → PhenylReduced target affinity
Hydroxyloxane → MethoxyoxaneImproved metabolic stability

Q. How should researchers address contradictions in biological activity data across different studies?

  • Case Example : Discrepancies in IC50 values for kinase inhibition may arise from:

  • Assay conditions (e.g., ATP concentration differences in enzymatic assays).
  • Cell line variability (e.g., overexpression of efflux pumps in certain cancer models).
    • Resolution :
  • Standardize protocols : Use validated kits (e.g., Promega Kinase-Glo) and include positive controls (e.g., staurosporine).
  • Orthogonal assays : Confirm results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What in silico strategies are effective for predicting the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

  • Computational Tools :

  • Molecular docking (AutoDock Vina) to predict binding modes with cytochrome P450 enzymes.
  • QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier permeability.
    • Validation : Compare predictions with experimental data from:
  • Microsomal stability assays (human liver microsomes).
  • Caco-2 cell permeability tests .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

  • Potential Causes :

  • Poor solubility limiting bioavailability (test via shake-flask method).
  • Rapid metabolism (e.g., glucuronidation of the hydroxyloxane group).
    • Mitigation :
  • Formulation optimization : Use co-solvents (e.g., PEG 400) or liposomal encapsulation.
  • Prodrug design : Mask polar groups (e.g., esterify hydroxyls) to enhance absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.